N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKXTSCIPVEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Fluorophenyl group : Enhances lipophilicity and may influence biological activity.
- Methylimidazo[1,2-a]pyridine core : Known for diverse biological activities.
- Phenylacetamide moiety : Often associated with various pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 363.42 g/mol.
Anticancer Properties
Research indicates that derivatives of phenylacetamide, including this compound, exhibit significant anticancer activity. A study focused on related compounds demonstrated their effectiveness against various cancer cell lines, notably:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2b | PC3 (prostate carcinoma) | 52 | |
| 2c | MCF-7 (breast cancer) | 100 | |
| Imatinib | PC3 | 40 |
The compounds were shown to induce cytotoxic effects, particularly against prostate carcinoma cells. The presence of the fluorophenyl group was noted to enhance the cytotoxicity compared to other substituents such as methoxy groups.
The mechanism by which these compounds exert their anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Potential interference with signaling pathways critical for tumor growth.
In vitro studies have shown that these compounds can lead to significant reductions in cell viability in treated cultures, suggesting their potential as therapeutic agents for cancer treatment.
Antibacterial and Antiparasitic Activity
In addition to anticancer properties, some studies have explored the antibacterial and antiparasitic activities of phenylacetamide derivatives. For instance:
- Antibacterial Testing : Compounds were evaluated against various bacterial strains, showing promising results with effective concentrations lower than those of standard antibiotics.
These findings indicate that the compound may also serve as a lead for developing new antimicrobial agents.
Study on Phenylacetamide Derivatives
A comprehensive study on a series of phenylacetamide derivatives highlighted their potential as anticancer agents. The research involved synthesizing various derivatives and evaluating their biological activity through MTS assays across multiple cancer cell lines (PC3, MCF-7, HL-60). Key findings included:
- Higher efficacy observed in compounds with nitro substituents compared to those with methoxy groups.
- Lower overall toxicity , making them suitable candidates for further development as therapeutic agents.
Structure-Activity Relationship (SAR)
Preliminary SAR studies have suggested that modifications to the imidazo[1,2-a]pyridine core can significantly impact biological activity. The introduction of various substituents has been shown to alter both potency and selectivity towards different cellular targets.
Comparison with Similar Compounds
Substituent Variations in the Imidazo[1,2-a]pyridine Core
Key structural analogues differ in substituents on the phenyl ring (position 2) and the side chain at position 3. Representative examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in the target compound balances metabolic stability and electronic effects compared to the electron-donating 4-methoxyphenyl or electron-withdrawing 3,4-dichlorophenyl .
- Side Chain Flexibility : The phenylacetamide group in the target compound lacks the pyridinylmethyl or morpholinyl groups seen in analogues (e.g., Example 30, ), which may reduce off-target interactions .
Physicochemical Properties
Hydrogen-bonding capacity and lipophilicity are critical determinants of bioavailability:
*Estimated based on structural similarity.
Analysis :
- The target compound’s acetamide group provides one hydrogen bond donor, similar to most analogues, but lacks ionizable groups (e.g., COOH in MM0333.03), favoring passive diffusion .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Use substitution reactions under alkaline conditions for introducing fluorophenyl groups, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives .
- Step 2 : Employ condensation reactions with phenylacetic acid derivatives under condensing agents (e.g., DCC or EDC) for amide bond formation .
- Optimization :
- Vary reaction temperature (e.g., 60–100°C) and solvent systems (e.g., toluene:water 8:2) to monitor yield improvements via TLC .
- Use iron powder reduction under acidic conditions for nitro-to-amine conversions, ensuring stoichiometric control to minimize side products .
- Purification : Crystallize crude products using ethanol or perform column chromatography with hexane:ethyl acetate gradients .
Q. Which spectroscopic and computational techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl and methyl groups) and amide linkage integrity.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities.
- Computational Tools : Calculate LogD (partition coefficient) and pKa values using software like MarvinSuite or ACD/Labs to predict solubility and ionization states under physiological conditions .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of reactivity and stability for this compound in diverse experimental settings?
- Methodological Answer :
- Quantum Chemical Calculations : Perform density functional theory (DFT) to model reaction pathways, focusing on transition states for imidazo[1,2-a]pyridine ring formation and fluorophenyl substitution .
- Reaction Design : Integrate cheminformatics to screen catalysts (e.g., Pd/C or CuI) and solvents (e.g., DMF or THF) for optimal reaction kinetics .
- Stability Analysis : Simulate degradation pathways under thermal or hydrolytic stress using molecular dynamics (MD) to identify vulnerable functional groups (e.g., amide bonds) .
Q. What experimental strategies address contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Dose-Response Refinement : Conduct parallel in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent PK/PD studies) experiments to identify metabolic stability issues or off-target effects.
- Data Reconciliation :
- Use LC-MS/MS to quantify metabolite interference in biological matrices.
- Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., plasma protein binding discrepancies) .
Q. How can membrane separation technologies improve purification efficiency during large-scale synthesis?
- Methodological Answer :
- Process Design : Implement nanofiltration or reverse osmosis systems to separate unreacted precursors (e.g., 4-fluorophenyl intermediates) from the final product .
- Parameter Optimization :
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Pressure | 10–50 bar | 30 bar |
| Membrane Pore Size | 1–5 kDa | 3 kDa |
| Solvent Composition | Ethanol:Water (70:30) | Ethanol:Water (60:40) |
- Validation : Monitor purity via HPLC and compare rejection coefficients across membrane types .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported LogP values for this compound?
- Methodological Answer :
- Experimental Validation : Measure LogP experimentally using shake-flask methods with octanol/water partitioning and compare with computational predictions (e.g., XLogP3) .
- Source Evaluation : Cross-reference data from peer-reviewed studies (avoiding vendor-generated values, per exclusion criteria) and assess measurement conditions (pH, temperature) for consistency .
Innovative Method Development
Q. What advanced reactor designs enhance scalability for synthesizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Flow Chemistry : Utilize microreactors to improve heat/mass transfer during exothermic steps (e.g., cyclization reactions).
- Case Study :
| Reactor Type | Yield (%) | Purity (%) |
|---|---|---|
| Batch | 65 | 92 |
| Continuous Flow | 88 | 98 |
- Benefits : Reduced reaction time (2 hours vs. 12 hours in batch) and minimized byproduct formation .
Safety and Compliance
Q. What safety protocols are essential for handling fluorinated intermediates during synthesis?
- Methodological Answer :
- Engineering Controls : Use fume hoods for reactions releasing HF or volatile fluorinated byproducts.
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., Silver Shield®) and safety goggles during fluorophenyl group manipulations .
Notes
- Computational and experimental methodologies are prioritized to align with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
